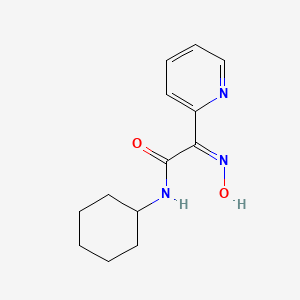

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide

Description

(2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is a nitroso-functionalized acetamide derivative featuring a pyridin-2-ylidene moiety and a cyclohexyl substituent.

Properties

Molecular Formula |

C13H17N3O2 |

|---|---|

Molecular Weight |

247.29 g/mol |

IUPAC Name |

(2Z)-N-cyclohexyl-2-hydroxyimino-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C13H17N3O2/c17-13(15-10-6-2-1-3-7-10)12(16-18)11-8-4-5-9-14-11/h4-5,8-10,18H,1-3,6-7H2,(H,15,17)/b16-12- |

InChI Key |

SVPLLIBNJIIUHF-VBKFSLOCSA-N |

Isomeric SMILES |

C1CCC(CC1)NC(=O)/C(=N\O)/C2=CC=CC=N2 |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(=NO)C2=CC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(hydroxyimino)-2-(2-pyridinyl)acetamide typically involves the following steps:

Formation of the acetamide backbone: This can be achieved by reacting a suitable acyl chloride with an amine.

Introduction of the hydroxyimino group: This step often involves the reaction of the acetamide with hydroxylamine under acidic or basic conditions.

Attachment of the pyridinyl group: This can be done through a nucleophilic substitution reaction where the pyridine ring is introduced to the acetamide backbone.

Cyclohexyl group addition: This step might involve the reaction of the intermediate compound with cyclohexylamine.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale reactions using optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(hydroxyimino)-2-(2-pyridinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The hydroxyimino group can be reduced to form amines.

Substitution: The pyridinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, RNH₂) can be used under appropriate conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(hydroxyimino)-2-(2-pyridinyl)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group and Structural Comparisons

a. Nitrones vs. Nitroso Groups

- Nitrone Analogs: The compound (2Z)-2-anilino-2-[oxido(phenyl)iminio]-N-(2-pyridyl)acetamide () shares a planar C–C=N+–O− system with Z-configuration. Nitrones (N+–O−) exhibit reactivity toward nucleophiles and diamines, making them useful in cycloaddition reactions. In contrast, the nitroso group (N=O) in the target compound may favor electrophilic or radical-based pathways due to its unpaired electron density .

- Structural Impact : The nitroso group’s smaller steric profile compared to nitrones could enhance solubility but may reduce thermal stability.

b. Acetamide Backbone Variations

- N-Cyclohexyl vs. Aryl Substitutents: N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide () features a cyclohexyl group in a chair conformation, promoting hydrophobic interactions and influencing crystal packing via N–H···O hydrogen bonds. This contrasts with benzyl-substituted analogs (e.g., N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)acetamide, ), where aromaticity enhances π-π stacking but reduces conformational flexibility . Pyridin-2-ylidene vs. Coumarin/Hydrazide Moieties: Compounds like (E)-N´-(2-Hydroxy-5-nitrobenzylidene)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetohydrazide () incorporate hydrazide and coumarin groups, enabling hydrogen bonding and fluorescence properties absent in the target compound .

Key Observations :

Spectroscopic and Crystallographic Data

a. Infrared (IR) Spectroscopy

- Nitroso Group : Expected N=O stretch near 1500–1600 cm⁻¹, distinct from nitrones (N+–O−, ~1250–1350 cm⁻¹) .

- Acetamide C=O : Strong absorption ~1650–1700 cm⁻¹, consistent with analogs (–9) .

b. NMR Spectroscopy

- 1H NMR : Pyridin-2-ylidene protons resonate downfield (δ 8.0–9.0 ppm) due to conjugation. Cyclohexyl protons appear as multiplets (δ 1.0–2.5 ppm), similar to .

- 13C NMR : Nitroso carbon (C=N=O) expected at ~150–160 ppm, contrasting with nitrones (C=N+–O−, ~140–150 ppm) .

c. Crystallography

- Planarity and Conformation : The Z-configuration and planar C–C=N=O system (cf. ) likely promote intramolecular hydrogen bonding (N–H···O), stabilizing the structure. Cyclohexyl chair conformation () suggests similar packing via N–H···O and van der Waals interactions .

Biological Activity

The compound (2Z)-N-cyclohexyl-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide is a notable member of the class of nitroso compounds, which have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Molecular Characteristics

- Molecular Formula: C13H17N3O2

- Molecular Weight: 247.29 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1CCC(CC1)NC(=O)C(=NO)C2=CC=CC=N2

Structural Features

The compound features a cyclohexyl group, a nitroso group, and a pyridinyl moiety attached to an acetamide backbone. The presence of these functional groups is crucial for its biological activity, as they can interact with various biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the anticancer activity of related nitroso compounds has been attributed to their ability to induce apoptosis in cancer cells through various pathways, including intrinsic and extrinsic signaling mechanisms .

Case Study: Nitroso Compounds in Cancer Treatment

A study evaluating the efficacy of nitroso derivatives found that they could inhibit the growth of various cancer cell lines, including HeLa and A549 cells. The mechanism involved the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .

Antimicrobial Activity

The compound has also shown potential antimicrobial properties. Research indicates that derivatives containing nitroso groups can exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with critical metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Nitrosation Reactions: The nitroso group can participate in nitrosation reactions with amino acids and nucleophiles in proteins, altering their function.

- Formation of Reactive Species: The compound can generate reactive nitrogen species (RNS), which may lead to cellular damage and apoptosis in cancer cells.

- Enzyme Inhibition: It may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism, thereby exerting its effects.

Synthesis Methods

The synthesis of this compound typically involves:

- Formation of Acetamide Backbone: Reaction of a suitable acyl chloride with cyclohexylamine.

- Introduction of Nitroso Group: This can be achieved by treating the acetamide with a nitrosating agent under controlled conditions.

- Pyridine Integration: The pyridine moiety is introduced through nucleophilic substitution reactions.

Table: Summary of Synthesis Steps

| Step | Reaction Type | Key Reagents |

|---|---|---|

| Formation of Acetamide | Nucleophilic substitution | Acyl chloride, cyclohexylamine |

| Nitrosation | Electrophilic substitution | Nitrosating agent |

| Pyridine Integration | Nucleophilic substitution | Pyridine derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.